5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-N-CYCLOPROPYL-2-NITROANILINE
Description
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2-chlorobenzoyl group and a nitroaniline moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-17-4-2-1-3-16(17)20(26)24-11-9-23(10-12-24)15-7-8-19(25(27)28)18(13-15)22-14-5-6-14/h1-4,7-8,13-14,22H,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKYFABMIZSJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 2-chlorobenzoyl chloride in the presence of a base like triethylamine. This intermediate is then reacted with N-cyclopropyl-2-nitroaniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-5-oxopentanoic acid
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 1-(5-Chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine
Uniqueness
What sets 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural complexity and versatility make it a valuable compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
